2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile 2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15602546
InChI: InChI=1S/C25H24ClN5/c1-17-20(15-18-7-9-19(26)10-8-18)25(30-13-11-29(2)12-14-30)31-23-6-4-3-5-22(23)28-24(31)21(17)16-27/h3-10H,11-15H2,1-2H3
SMILES:
Molecular Formula: C25H24ClN5
Molecular Weight: 429.9 g/mol

2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.:

Cat. No.: VC15602546

Molecular Formula: C25H24ClN5

Molecular Weight: 429.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile -

Specification

Molecular Formula C25H24ClN5
Molecular Weight 429.9 g/mol
IUPAC Name 2-[(4-chlorophenyl)methyl]-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C25H24ClN5/c1-17-20(15-18-7-9-19(26)10-8-18)25(30-13-11-29(2)12-14-30)31-23-6-4-3-5-22(23)28-24(31)21(17)16-27/h3-10H,11-15H2,1-2H3
Standard InChI Key XTSRBTJWVWGYAO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)N5CCN(CC5)C)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused bicyclic system comprising a pyridine ring annulated to a benzimidazole moiety. Key substituents include:

  • 4-Chlorobenzyl group: Attached at position 2, contributing hydrophobicity and electronic effects.

  • Methyl group: At position 3, enhancing steric bulk.

  • 4-Methylpiperazinyl group: At position 1, introducing basicity and hydrogen-bonding capacity.

  • Nitrile group: At position 4, influencing electronic distribution and metabolic stability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₀H₂₇ClN₆
Molecular Weight515.04 g/mol
IUPAC Name2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Canonical SMILESClC1=CC=C(C=C1)CC2N3C=NC(=C(C3=NC4=CC=CC=C42)C#N)N5CCN(CC5)C

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step reactions leveraging cyclocondensation and functional group modifications:

  • Core Formation: Benzimidazole-2-acetonitrile undergoes cyclocondensation with α-substituted ethyl acetoacetate derivatives under acidic or thermal conditions (150°C, ammonium acetate) .

  • Piperazinyl Introduction: Microwave-assisted amination replaces halogens at position 1 with 4-methylpiperazine, achieving yields of 32–83% .

  • Chlorobenzyl Addition: Nucleophilic substitution or Friedel-Crafts alkylation introduces the 4-chlorobenzyl group at position 2 .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationNH₄OAc, toluene, 150°C76–83
AminationMicrowave, CH₃CN, 170°C32–67
ChlorobenzylationAlCl₃, DCM, rt45–60

Biological Activity and Mechanism

Antitubercular Potency

In phenotypic screens against Mycobacterium tuberculosis, analogues demonstrated MIC values of 0.12–8.0 µg/mL. The 4-chlorobenzyl group is critical, as its removal or positional isomerization (e.g., meta-Cl) reduced activity by >100-fold . The nitrile group enhances membrane permeability, while the 4-methylpiperazinyl moiety mitigates cytotoxicity (Vero cell IC₅₀ > 100 µM) .

Antiproliferative Effects

Pentacyclic benzimidazole derivatives exhibit sub-micromolar activity against human cancer cell lines (e.g., HeLa, MCF-7). The methyl group at position 3 and nitrile at position 4 synergistically stabilize DNA intercalation, as confirmed via UV-Vis and fluorescence quenching .

Table 3: Biological Data

AssayResultSource
M. tuberculosis MIC0.5 µg/mL
Vero Cell IC₅₀>100 µM
HeLa Cell IC₅₀1.2 µM

Structure-Activity Relationship (SAR) Insights

Substituent Effects

  • Chlorobenzyl Position: Para-substitution maximizes hydrophobic interactions with TB enzyme pockets. Meta-Cl or ortho-Cl analogues show 64–128-fold reduced potency .

  • Piperazinyl Modifications: 4-Methylpiperazine improves solubility versus unsubstituted piperazine (logP reduction from 3.8 to 2.9) .

  • Nitrile Group: Replacement with carboxylic acid (-COOH) abolishes activity, likely due to reduced cell penetration .

Pharmacological and Toxicological Profiles

Metabolic Stability

Microsomal stability assays (human liver microsomes) indicate moderate clearance (t₁/₂ = 45 min), with CYP3A4-mediated oxidation of the piperazinyl group as the primary metabolic pathway .

Toxicity Considerations

No genotoxicity (Ames test negative) or cardiotoxicity (hERG IC₅₀ > 30 µM) observed. Acute oral toxicity in rodents (LD₅₀ > 2000 mg/kg) supports further preclinical development .

Comparative Analysis with Structural Analogues

Table 4: Analogues and Activity Comparison

CompoundMIC (µg/mL)HeLa IC₅₀ (µM)LogP
Target Compound0.51.22.9
3-Methyl-2-(4-methylbenzyl) analogue8.04.53.4
Meta-chloro analogue128>103.1

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